molecular formula C34H38N2O5 B11672305 11-(3,4-dimethoxyphenyl)-10-hexanoyl-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

11-(3,4-dimethoxyphenyl)-10-hexanoyl-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

Cat. No.: B11672305
M. Wt: 554.7 g/mol
InChI Key: KHTSBBCEXSDIDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

11-(3,4-Dimethoxyphenyl)-10-hexanoyl-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a complex organic compound that belongs to the class of dibenzo[b,e][1,4]diazepin-1-one derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-(3,4-dimethoxyphenyl)-10-hexanoyl-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one typically involves multiple steps, including the formation of key intermediates and their subsequent cyclization. One common approach involves the use of 3,4-dimethoxybenzaldehyde and 4-methoxybenzaldehyde as starting materials. These aldehydes undergo a series of condensation reactions with appropriate amines and ketones under basic conditions to form the desired dibenzo[b,e][1,4]diazepin-1-one core .

Industrial Production Methods

Industrial production methods for this compound may involve the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and solvents that are environmentally friendly and cost-effective is also a key consideration in industrial synthesis .

Chemical Reactions Analysis

Types of Reactions

11-(3,4-Dimethoxyphenyl)-10-hexanoyl-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

11-(3,4-Dimethoxyphenyl)-10-hexanoyl-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as anti-inflammatory and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for neurological and psychiatric disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 11-(3,4-dimethoxyphenyl)-10-hexanoyl-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain signaling pathways involved in inflammation or cancer cell proliferation .

Properties

Molecular Formula

C34H38N2O5

Molecular Weight

554.7 g/mol

IUPAC Name

6-(3,4-dimethoxyphenyl)-5-hexanoyl-9-(4-methoxyphenyl)-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one

InChI

InChI=1S/C34H38N2O5/c1-5-6-7-12-32(38)36-28-11-9-8-10-26(28)35-27-19-24(22-13-16-25(39-2)17-14-22)20-29(37)33(27)34(36)23-15-18-30(40-3)31(21-23)41-4/h8-11,13-18,21,24,34-35H,5-7,12,19-20H2,1-4H3

InChI Key

KHTSBBCEXSDIDZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(=O)N1C(C2=C(CC(CC2=O)C3=CC=C(C=C3)OC)NC4=CC=CC=C41)C5=CC(=C(C=C5)OC)OC

Origin of Product

United States

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